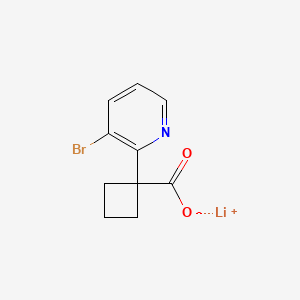
4-Ethynyl-2,3-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2,3-difluorobenzaldehyde is an organic compound with the molecular formula C9H4F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with ethynyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Ethynyl-2,3-difluorobenzaldehyde typically involves the introduction of ethynyl and difluoro groups onto a benzaldehyde core. One common method involves the use of Grignard reagents. For instance, 3,4-difluorobromobenzene can undergo a Grignard exchange reaction with a suitable Grignard reagent in the presence of tetrahydrofuran to form the intermediate product. This intermediate can then be further reacted to introduce the ethynyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl and difluoro groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound would yield 4-Ethynyl-2,3-difluorobenzoic acid, while reduction would yield 4-Ethynyl-2,3-difluorobenzyl alcohol .
Scientific Research Applications
4-Ethynyl-2,3-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethynyl-2,3-difluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl and difluoro groups can participate in various non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-3-pyridinyl)ethynyl]-2,5-difluorobenzaldehyde
- 4-Ethyl-2,3-difluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
4-Ethynyl-2,3-difluorobenzaldehyde is unique due to the presence of both ethynyl and difluoro groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4F2O |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
4-ethynyl-2,3-difluorobenzaldehyde |
InChI |
InChI=1S/C9H4F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-5H |
InChI Key |
CEALTRHOIQSLOY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)



![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)

![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)




